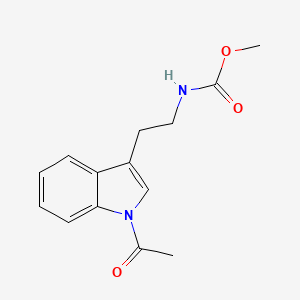
N-(5-(2-Chloropyridin-4-yl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(2-Chloropyridin-4-yl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a chloropyridinyl group, a thiadiazolyl group, and a phenylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-Chloropyridin-4-yl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloropyridine-4-carboxylic acid with thiosemicarbazide to form the 1,3,4-thiadiazole ring. This intermediate is then coupled with phenylacetyl chloride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. Additionally, the use of catalysts and controlled reaction environments can improve the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-(2-Chloropyridin-4-yl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
N-(5-(2-Chloropyridin-4-yl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and inflammation.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence .
Mecanismo De Acción
The mechanism of action of N-(5-(2-Chloropyridin-4-yl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt cellular pathways, leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby reducing tumor growth .
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: This compound shares the pyridinyl group but lacks the thiadiazole and phenylacetamide moieties.
2-(2-chloropyridin-4-yl)-4-methyl-1H-isoindole-1,3(2H)-dione: Similar in having the chloropyridinyl group but differs in the rest of the structure
Uniqueness
N-(5-(2-Chloropyridin-4-yl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research .
Propiedades
Número CAS |
474327-31-6 |
|---|---|
Fórmula molecular |
C15H11ClN4OS |
Peso molecular |
330.8 g/mol |
Nombre IUPAC |
N-[5-(2-chloropyridin-4-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |
InChI |
InChI=1S/C15H11ClN4OS/c16-12-9-11(6-7-17-12)14-19-20-15(22-14)18-13(21)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,18,20,21) |
Clave InChI |
HJTOEZODPYCSEI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C3=CC(=NC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




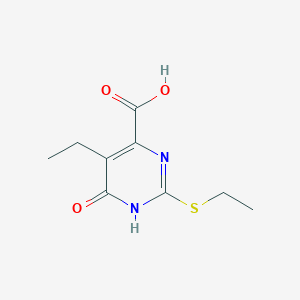
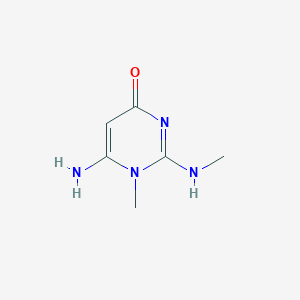
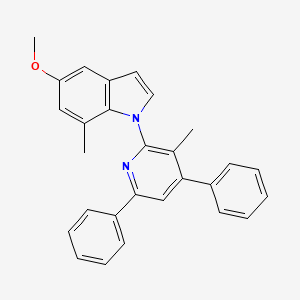

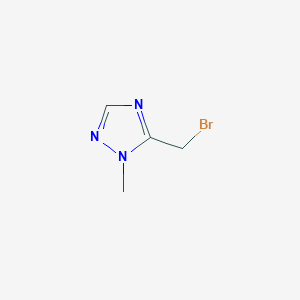
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine](/img/structure/B12924816.png)
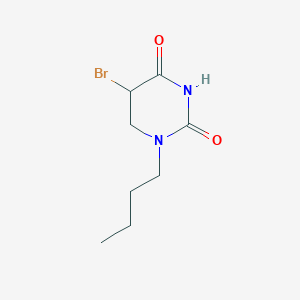

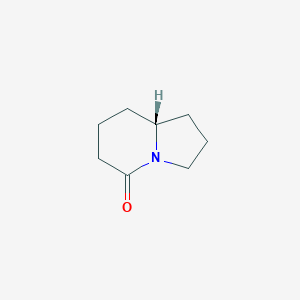
![2,4-Dichloropyrimido[4,5-d]pyrimidine](/img/structure/B12924833.png)
